3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea
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Description
3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.19501140 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, and shows potent NAMPT activity . The interaction results in the modulation of the NAD+ salvage pathway, which has wide-ranging effects on cellular metabolism and aging processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, cell survival, and aging . The downstream effects of modulating this pathway can have significant impacts on these processes.
Pharmacokinetics
It’s known that the compound’s lipophilicity was modulated to attenuate cyp inhibition towards multiple cyp isoforms . This suggests that the compound has been optimized for better absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The result of the compound’s action is the potent activation of NAMPT, leading to modulation of the NAD+ salvage pathway . This can have wide-ranging effects on cellular metabolism and aging processes . Additionally, the compound shows attenuated CYP inhibition towards multiple CYP isoforms, suggesting reduced potential for drug-drug interactions .
Biological Activity
The compound 3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C20H22N4O, and it features a unique combination of a pyrazole ring, a phenyl group, and a naphthalene moiety. The presence of these structural components is significant for its biological activity.
Structural Feature | Description |
---|---|
Pyrazole Ring | Known for anti-inflammatory and antimicrobial properties. |
Phenyl Group | Enhances lipophilicity and potential receptor interactions. |
Naphthalene Moiety | Contributes to the compound's stability and biological interactions. |
Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties exhibit antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit various pathogens, including bacteria and fungi. A study evaluated the antimicrobial effects of pyrazole derivatives against several strains, demonstrating that modifications in the structure could enhance their efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole-based compounds is well-documented. These compounds can inhibit key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). In vitro studies have shown that certain pyrazole derivatives can significantly reduce the production of these cytokines in response to lipopolysaccharide (LPS) stimulation .
Anticancer Activity
There is emerging evidence suggesting that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. A recent study highlighted that specific pyrazole compounds could effectively induce cell death in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .
Case Studies
- Antimicrobial Activity Study : A series of pyrazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced antimicrobial activity compared to unmodified counterparts .
- Anti-inflammatory Mechanism : In a controlled experiment, a novel pyrazole derivative was administered to LPS-treated macrophages. The treated cells showed a marked decrease in NO production, suggesting that the compound effectively modulates inflammatory pathways .
- Anticancer Screening : A panel of pyrazole compounds was screened for cytotoxicity against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Properties
IUPAC Name |
1-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-28-23(14-16-27-28)20-11-9-18(10-12-20)13-15-25-24(29)26-17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWICSAKTYCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.